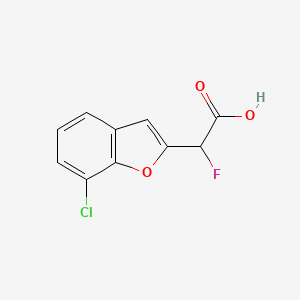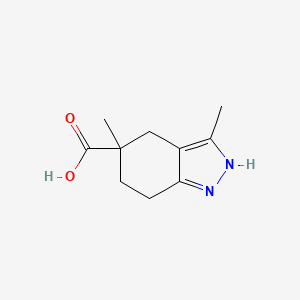
4-(3-Iodobenzoyl)thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both an iodine atom and a thiobenzaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-iodobenzoic acid with thioaldehyde under specific conditions . The reaction conditions often include the use of hydrogen sulfide and concentrated ethanolic hydrogen chloride .
Industrial Production Methods
While specific industrial production methods for 4-(3-Iodobenzoyl)thiobenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like hydrogen sulfide.
化学反应分析
Types of Reactions
4-(3-Iodobenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiobenzaldehyde moiety can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
科学研究应用
4-(3-Iodobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(3-Iodobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the thiobenzaldehyde moiety can interact with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .
相似化合物的比较
Similar Compounds
4-Iodobenzoic acid: Similar in structure but lacks the thiobenzaldehyde group.
Thiobenzaldehyde: Contains the thiobenzaldehyde moiety but lacks the iodine atom.
Uniqueness
4-(3-Iodobenzoyl)thiobenzaldehyde is unique due to the presence of both an iodine atom and a thiobenzaldehyde group. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C14H9IOS |
|---|---|
分子量 |
352.19 g/mol |
IUPAC 名称 |
4-(3-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-13-3-1-2-12(8-13)14(16)11-6-4-10(9-17)5-7-11/h1-9H |
InChI 键 |
KRVYUBOPHQSJKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13088507.png)
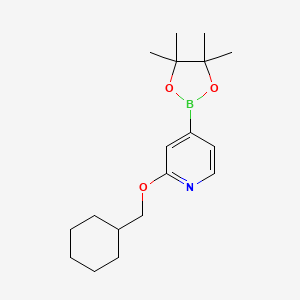
![3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13088509.png)
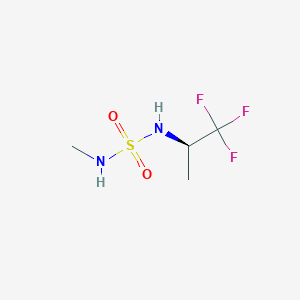
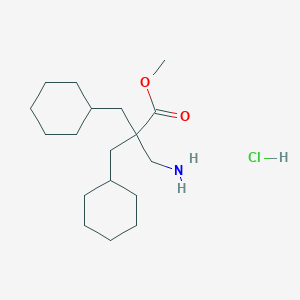
![1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13088522.png)

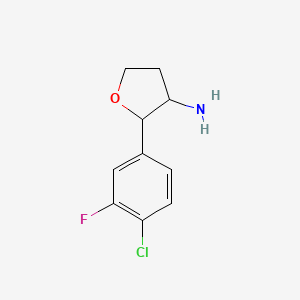
![(S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B13088528.png)
![6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13088529.png)

